beta-Garosamine

Description

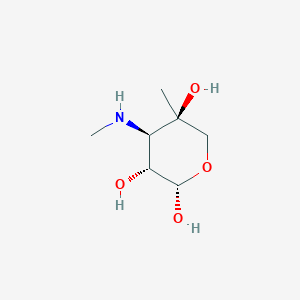

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO4 |

|---|---|

Molecular Weight |

177.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-5-methyl-4-(methylamino)oxane-2,3,5-triol |

InChI |

InChI=1S/C7H15NO4/c1-7(11)3-12-6(10)4(9)5(7)8-2/h4-6,8-11H,3H2,1-2H3/t4-,5-,6+,7+/m1/s1 |

InChI Key |

VXWORWYFOFDZLY-JWXFUTCRSA-N |

SMILES |

CC1(COC(C(C1NC)O)O)O |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O)O |

Canonical SMILES |

CC1(COC(C(C1NC)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Beta Garosamine

Enzymatic Transformations and Catalytic Mechanisms in Beta-Garosamine Formation

Methyltransferase Activity and Structural Diversification

Methylation plays a pivotal role in the biosynthesis and structural diversification of aminoglycoside antibiotics like gentamicin (B1671437), which incorporate this compound. Methyltransferases (MTs) are enzymes that transfer methyl groups, typically from S-adenosyl-l-methionine (SAM), to various acceptor molecules, thereby altering their chemical properties and biological functions mdpi.comresearchgate.net.

In the context of gentamicin biosynthesis, several methyltransferases have been identified and characterized. For instance, enzymes such as GenK, GenN, and GenD1 are involved in the methylation steps within the gentamicin pathway, with GenK identified as a key enzyme regulating a biosynthetic branch point nih.gov. Specifically, GenL is responsible for the final methylation steps, converting precursors like gentamicin C1a and C2 into their methylated counterparts, gentamicin C2b and C1, respectively researchgate.net. Other identified methyltransferases, like HtmA2 and HtmB2, are SAM-dependent and catalyze methylation at specific positions (C-45 and N-12) of intermediate molecules, while HtmB1 acts as an O-methyltransferase for methylation at the O-21 position of HTM researchgate.net.

These methylation events are critical for generating the diverse structural components of the gentamicin complex, which in turn leads to variations in their biological activities nih.gov. Beyond aminoglycosides, methyltransferases are broadly involved in natural product biosynthesis across various organisms, contributing to chemical diversity through O-, N-, C-, S-, and Se-methylation mdpi.comwhiterose.ac.uk. This enzymatic capability for precise modification underscores the importance of methyltransferases in creating a wide array of bioactive compounds.

| Methyltransferase | Role in Gentamicin Biosynthesis | Methyl Group Acceptor Site | Cofactor | Reference |

| GenK | Key enzyme at a biosynthetic branch point | Not specified | SAM | nih.gov |

| GenN | Involved in methylation | Not specified | SAM | nih.gov |

| GenD1 | Involved in methylation | Not specified | SAM | nih.gov |

| GenL | Catalyzes final methylation steps | C-2 (gentamicin C2) | SAM | researchgate.net |

| Converts gentamicin C1a to C2b | N-12 (HTM) | SAM | researchgate.net | |

| HtmA2 | Installs methyl group | C-45 (HTM) | SAM | researchgate.net |

| HtmB2 | Installs methyl group | N-12 (HTM) | SAM | researchgate.net |

| HtmB1 | O-methylation | O-21 (HTM) | SAM | researchgate.net |

Dehydrogenase and Reductase Roles in Oxidation State Regulation

Dehydrogenases and reductases are vital enzymes in metabolic pathways, facilitating redox reactions that are essential for regulating the oxidation state of molecules. In the biosynthesis of aminosugars like this compound and related compounds, these enzymes are instrumental in converting functional groups, often involving hydroxyls, carbonyls, or double bonds, which are critical for achieving the final molecular structure.

While specific enzymes directly named for this compound's oxidation state regulation are not extensively detailed in the provided search results, the general biosynthesis of aminoglycosides, such as gentamicin, involves enzymes categorized as dehydratase/oxidoreductases researchgate.net. These enzymes are known to participate in modifying hydroxyl groups. For example, in the pathway leading to gentamicin C2a, a precursor undergoes a 3',4'-dehydroxylation, a process likely catalyzed by oxidoreductases researchgate.net. Another example involves the conversion of gentamicin X2 to G418, which then proceeds through steps including oxidation by GenQ to produce 6'-DOG, a precursor for further modifications acs.org. These processes highlight the role of oxidoreductases in introducing or removing oxygen atoms and altering the saturation levels of intermediates, thereby controlling the oxidation state.

Isomerase Activities in Aminosugar Epimerization

Isomerases are enzymes that catalyze the rearrangement of atoms within a molecule, leading to structural isomers. In the context of aminosugar biosynthesis, epimerization—the conversion of one stereoisomer to another by changing the configuration at a single chiral center—is a critical step.

The search results indicate the involvement of isomerases in aminoglycoside biosynthesis. For instance, GenB2 has been identified as a PLP-dependent enzyme that catalyzes an epimerization reaction in gentamicin biosynthesis acs.org. This enzyme, belonging to fold I, utilizes a mechanism distinct from fold III PLP-dependent epimerases, involving a cysteine residue near the N-terminus. The study of GenB2 provides valuable insights into the enzymology of gentamicin biosynthesis and offers potential for exploring enzymatic production of novel aminoglycoside derivatives acs.org. The precise stereochemical control exerted by isomerases is crucial for assembling the correct three-dimensional structure of complex molecules like this compound.

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering offers powerful strategies to enhance the production of valuable compounds like this compound by optimizing microbial hosts. This involves manipulating biosynthetic pathways through genetic modifications to increase flux towards the target molecule, reduce the formation of byproducts, or improve the efficiency of enzyme expression and cofactor availability.

While direct metabolic engineering strategies specifically for this compound production are not detailed in the provided snippets, the general principles applied to complex natural products are relevant. For example, researchers have engineered strains for enhanced production of other valuable compounds by manipulating gene clusters responsible for their biosynthesis researchgate.net. The identification and characterization of the enzymes involved in this compound biosynthesis, as discussed in previous sections, are prerequisites for successful metabolic engineering. Future efforts could involve heterologous expression of the this compound biosynthetic gene cluster in robust industrial hosts like Escherichia coli or Saccharomyces cerevisiae, followed by pathway optimization. This might include overexpression of key biosynthetic enzymes, knockout of competing pathways, and engineering of precursor supply pathways.

Chemoenzymatic Synthesis Strategies Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the specificity and efficiency of enzymatic catalysis. This approach can be particularly useful for producing complex molecules like this compound or its derivatives, which might be challenging to synthesize solely through chemical means due to stereochemical complexities or the need for highly selective modifications.

The enzymes identified in the biosynthetic pathways of aminoglycosides, such as methyltransferases, isomerases, dehydrogenases, and reductases, can be leveraged in chemoenzymatic strategies. For example, the ability of specific methyltransferases to regioselectively methylate substrates, as seen in gentamicin biosynthesis researchgate.netnih.gov, could be employed to create novel methylated derivatives. Similarly, isomerases like GenB2 could be used to introduce specific stereochemical configurations acs.org. By using isolated or engineered biosynthetic enzymes in vitro, researchers can perform specific chemical transformations on chemically synthesized precursors or intermediates, offering a flexible route to generate a diverse library of this compound analogs or related compounds with potentially enhanced or altered bioactivities. This approach capitalizes on the exquisite selectivity of enzymes, often surpassing the capabilities of conventional chemical reagents.

Compound Names Mentioned:

this compound

Gentamicin

Tobramycin

Purpurosamine

Kanosiamine

Gentamicin C1

Gentamicin C1a

Gentamicin C2

Gentamicin C2a

Gentamicin C2b

Gentamicin X2

G418

JI-20Ba

Verdamicin

HTM

3-aminomethylindole (AMI)

N-methyl-3-aminomethylindole (MAMI)

Gramine

S-adenosyl-l-methionine (SAM)

S-adenosyl-l-homocysteine (SAH)

2-DOS (2-deoxystreptamine)

6'-DOG (6'-deoxygentamicin C1a)

3ʹʹ-dehydro-gentamicin A2

Methylglucuronoarabinoxylan (MeGAXn)

XOS (Xylooligosaccharides)

Glucuronoarabinoxylan

Arabinogalactans

Soluble β-glucan

Starch

Cellobiose

Maltose

Glucose

Xylose

Arabinose

Lactose

Galactose

Allolactose

Indole alkaloids

Acridine alkaloids

3-keto-5-aminohexanoate

Acetyl-CoA

Acetoacetate

3-aminobutyryl-CoA

Lysine

Carotenoids

Neurosporene

Methoxyneurosporene

Demethylspheroidene

Spheroidene

Spirilloxanthin

Hydroxyneurosporene

Lignin

Monolignols

Caffeic acid

5-hydroxyferulic acid

Beta-globin mRNA

Beta039

Lysosomal glycosaminoglycan

Beta-keto acid

Beta-lactam compounds

Penicillins

Cephalosporins

TEM-1 (beta-lactamase)

SHV (beta-lactamase)

Vinblastine

Morphine

Strictosidine

Geissoschizine

Ajmalane

Aspidosperma

Ibogaine

Sarpagan

Strychnos

β-carboline

Chemical Synthesis Strategies for Beta Garosamine and Its Structural Analogs

De Novo Total Synthesis Methodologies for Beta-Garosamine Core Structure

The de novo total synthesis, or the creation of the molecule from simple, commercially available precursors, provides a powerful route to this compound that is not reliant on natural product availability. wikipedia.org Such an approach allows for the systematic construction of the complex, poly-functionalized core structure, offering the flexibility to introduce structural modifications. A notable total synthesis of methyl α-L-garosaminide, a derivative of garosamine (B1245194), has been achieved in eight steps from a known epoxy uloside precursor. researchgate.net This synthesis highlights several key strategies essential for constructing the target molecule.

Stereoselective Glycosylation Methods for Beta-Anomer Configuration

A primary challenge in carbohydrate synthesis is controlling the stereochemistry at the anomeric (C-1) center. The formation of the β-glycosidic linkage is often a critical and challenging step. Various methods have been developed to achieve high stereoselectivity in glycosylation reactions. researchgate.net These strategies often depend on factors like the choice of glycosyl donor, acceptor, promoter, and solvent.

Key approaches to stereoselective glycosylation include:

Neighboring Group Participation: A protecting group at the C-2 position can participate in the reaction mechanism, shielding one face of the molecule and directing the incoming nucleophile to the opposite face to form a 1,2-trans-glycoside. mdpi.comnih.gov For many sugars, this is a reliable method for installing a β-linkage.

Catalyst and Reagent Control: Modern synthetic methods employ tailored catalysts, such as Lewis acids, organocatalysts, or metal complexes, to influence the stereochemical outcome of the glycosylation. researchgate.netfrontiersin.org For instance, certain borinate catalysts have been shown to favor β-selectivity in the synthesis of 2-deoxy sugars. mdpi.com

Intramolecular Cyclization: In a documented synthesis of a garosamine derivative, the stereochemistry is controlled through an intramolecular reaction. researchgate.net The formation of an oxazoline (B21484) or oxazolidone intermediate from an acyclic precursor effectively locks the relative stereochemistry of the adjacent amino and hydroxyl groups, which is crucial for building the correct configuration of the final cyclic sugar. researchgate.net This approach ensures that the desired cis relationship between the tertiary alcohol and the 3-amino group is secured. researchgate.net

Chiral Pool Synthesis Approaches from Readily Available Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure compounds from nature, such as amino acids, terpenes, or carbohydrates, as starting materials. researchgate.netuleth.ca This strategy is highly efficient as it bypasses the need for asymmetric synthesis or chiral resolution, incorporating pre-existing stereocenters into the target molecule.

For the synthesis of this compound, which is itself a carbohydrate derivative, other sugars are ideal chiral pool starting materials. A reported synthesis of methyl α-L-garosaminide begins with methyl 2,3-anhydro-β-D-erythro-pentopyranosid-4-ulose, a known compound derived from carbohydrates. researchgate.net This approach leverages the inherent chirality of the starting material to construct the stereochemically complex garosamine core.

Protecting Group Strategies and Regioselective Functionalization

Given the multiple reactive hydroxyl and amino groups on the garosamine scaffold, a robust protecting group strategy is essential for a successful synthesis. nsf.gov Protecting groups are temporary modifications that mask a functional group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.org The choice of protecting group is critical and depends on its stability to various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule. jocpr.com

In the synthesis of complex molecules like this compound, several key strategies are employed:

Orthogonal Protection: This involves using multiple different protecting groups in the same molecule, each of which can be removed under unique conditions (e.g., one is removed by acid, another by base, and a third by hydrogenolysis). organic-chemistry.org This allows for the sequential and regioselective unmasking and functionalization of specific hydroxyl or amino groups.

Participating Groups: As mentioned, some protecting groups can influence the stereochemical outcome of a reaction. In a known garosamine synthesis, a benzamide (B126) protecting group is used, which participates in an iodonium (B1229267) ion-induced cyclization to form an oxazoline intermediate, thereby controlling stereochemistry. researchgate.net A urethane (B1682113) group was used in an alternative route to form a related oxazolidone. researchgate.net

Regioselective Reactions: The inherent differences in the reactivity of various hydroxyl groups (e.g., primary vs. secondary, equatorial vs. axial) can sometimes be exploited to achieve regioselective protection or functionalization without having to protect all other groups. nsf.gov

| Key Step in Garosamine Synthesis researchgate.net | Protecting Group/Reagent | Purpose |

| Amine Introduction | Ammonia (B1221849) or Methylamine (B109427) | Reacts with an exocyclic olefin to introduce the C-3 amino group. |

| Amine Protection & Cyclization | Benzoyl chloride (forms benzamide) | Protects the amine and participates in a subsequent cyclization reaction. |

| Stereocontrol | Iodonium ion | Induces cyclization of the benzamide to an oxazoline, setting key stereocenters. |

| Alternative Stereocontrol | Urethane protecting group | Participates in an iodonium ion-induced cyclization to form an oxazolidone. |

Convergent and Linear Synthesis Pathway Design

While a linear synthesis of garosamine has been proven effective, a hypothetical convergent synthesis could involve the separate synthesis of a protected sugar ring and a side-chain fragment, followed by their coupling to assemble the final structure.

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step sequential transformations from a single starting material. scienceinfo.comunizg.hr | Independent synthesis of key fragments followed by late-stage coupling. scienceinfo.comunizg.hr |

| Efficiency | Overall yield decreases exponentially with the number of steps. chemistnotes.comuniurb.it | Generally higher overall yield as the longest linear sequence is shorter. chemistnotes.comuniurb.it |

| Flexibility | A failure in a late step can be costly as significant material has been invested. scienceinfo.com | Allows for optimization of fragment synthesis independently; easier to adapt. fiveable.me |

| Application | Suitable for simpler targets or when a stepwise approach is mechanistically necessary. | Preferred for complex molecules like oligosaccharides, peptides, and natural products. fiveable.meunizg.hr |

Semisynthesis and Chemical Modification of this compound-Containing Natural Products

Semisynthesis is a powerful strategy that starts with a complex, naturally occurring molecule and subjects it to chemical modifications to produce the desired target or its analogs. mdpi.comnih.gov this compound is a structural component of aminoglycoside antibiotics, such as those in the gentamicin (B1671437) complex. pharmacy180.com

This approach is particularly valuable in the context of aminoglycosides. The parent natural products can be isolated in large quantities via fermentation. researchgate.net Chemists can then perform targeted chemical modifications to create novel derivatives. This strategy has been used successfully to generate "second-generation" semisynthetic aminoglycosides like amikacin (B45834) (a derivative of kanamycin) and netilmicin (B1678213) (a derivative of sisomicin). pharmacy180.com These modifications are often designed to overcome bacterial resistance mechanisms or to alter the pharmacological properties of the parent antibiotic. A similar approach could be envisioned where a gentamicin-family antibiotic is selectively degraded to yield this compound or is modified at other positions while leaving the garosamine moiety intact to study its structural and functional role.

Synthetic Routes to this compound Derivatives and Modified Analogs

The development of synthetic routes to derivatives and analogs of this compound is crucial for probing structure-activity relationships (SAR) and for creating new compounds with potentially improved therapeutic properties. nih.gov The synthetic methodologies described above provide a platform for generating such analogs.

Varying Reagents in De Novo Synthesis: The total synthesis pathway can be readily adapted to produce derivatives. For example, in the synthesis of methyl α-L-garosaminide, the use of methylamine in place of ammonia at an early stage results in the formation of a 3-methylamino derivative instead of the primary amine. researchgate.net By introducing different amines or other nucleophiles at this step, a library of C-3 modified garosamine analogs could be generated.

Modification of Protecting Groups: The protecting group strategy can be altered to allow for regioselective functionalization at different positions on the garosamine core. By selectively deprotecting one hydroxyl group while others remain masked, chemists can introduce new substituents at specific sites.

Post-Synthesis Modification: Once the core structure of this compound or its glycoside is synthesized, it can be subjected to further chemical reactions to create a diverse range of derivatives. This could include acylation or alkylation of the amino group or selective modification of the hydroxyl groups. These approaches are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. beilstein-journals.org

Derivatization at Amine Functional Groups

The amine functional groups on the garosamine moiety are crucial for its biological activity and also serve as primary sites for derivatization to overcome bacterial resistance mechanisms.

One common strategy is N-acylation . For instance, the N-acetylation of the 6'-amino group of gentamicin C1a, which contains a garosamine unit, has been studied. asm.org Chemoenzymatic approaches have also been employed for the N-acylation of aminoglycosides. The enzyme AAC(6')-APH(2"), an aminoglycoside acetyltransferase, has been used to catalyze the transfer of various acyl groups from acyl-CoAs to the 6'-amino position of isepamicin (B1207981), a semi-synthetic aminoglycoside derived from gentamicin B. nih.gov This has led to the creation of 6'-N-acetyl, 6'-N-propionyl, and 6'-N-malonyl isepamicin analogs with activity against resistant bacteria. nih.gov

Another key derivatization is N-alkylation . The synthesis of methyl α-L-garosaminide involved a one-pot N-methylation and reduction step. researchgate.netcdnsciencepub.com Furthermore, the synthesis of gentamicin C2a involved the introduction of a tertiary amine at the 6' position through reductive amination with benzaldehyde (B42025) followed by formaldehyde. nih.gov

These derivatizations are summarized in the table below:

| Derivatization Type | Reagents/Method | Resulting Moiety | Reference |

| N-acetylation | Kanamycin (B1662678) acetyl transferase | 6'-N-acetyl | asm.org |

| N-acylation (chemoenzymatic) | AAC(6')-APH(2"), acyl-CoA | 6'-N-acyl (acetyl, propionyl, malonyl) | nih.gov |

| N-methylation | Methyl iodide, sodium borohydride | N-methyl | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Reductive amination | Benzaldehyde, formaldehyde, sodium cyanoborohydride | N-benzyl-N-methyl | nih.gov |

Modification of Hydroxyl Positions

The hydroxyl groups of garosamine and its parent aminoglycosides present opportunities for modification to alter the compound's pharmacokinetic and pharmacodynamic properties. Selective protection of these hydroxyl groups is a critical step in the synthesis of novel analogs.

Various protecting groups can be employed to selectively mask the hydroxyl groups, allowing for chemical manipulation at other positions. The synthesis of selectively protected garamine (B8066852) derivatives, which contain the garosamine unit, has been a key strategy for preparing a wide variety of novel semi-synthetic aminoglycosides. researchgate.net While specific examples of hydroxyl group modification on the garosamine moiety itself are less detailed in the provided literature, the general principles of carbohydrate chemistry would apply, including the use of protecting groups like benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals to differentiate between the various hydroxyls.

Alterations to the Glycosidic Linkage

The glycosidic linkage connects the garosamine unit to the 2-deoxystreptamine (B1221613) core in gentamicin and its analogs. Altering this linkage is a sophisticated strategy to create new aminoglycoside structures.

The synthesis of gentamicin B1 and gentamicin X2 from a common garamine-based acceptor illustrates the formation of new glycosidic bonds to the garosamine-containing core. nih.gov In these syntheses, the garamine acceptor, derived from sisomicin, is glycosylated with different sugar donors. For example, the synthesis of gentamicin X2 involved the glycosylation of a protected garamine intermediate with a 2-azido-2-deoxy-D-glucopyranosyl donor. nih.gov The choice of glycosylation conditions, such as the use of N,N-dimethylformamide as a directing solvent, can influence the stereochemical outcome of the glycosidic bond formation. nih.gov

The table below summarizes key glycosylation reactions involving a garosamine-containing acceptor:

| Acceptor | Donor | Promoter/Conditions | Product | Reference |

| Protected garamine | 6-azido-6,7-dideoxy-D-glycero-D-glucoheptopyranosyl donor | Not specified | Gentamicin B1 precursor | nih.gov |

| Protected garamine | 2-azido-2-deoxy-D-glucopyranosyl donor | N,N-dimethylformamide-directed glycosylation | Gentamicin X2 precursor | nih.gov |

| Protected garamine | Per-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride | Koenigs-Knorr conditions | Gentamicin X2 precursor | nih.gov |

Introduction of Novel Structural Moieties

The introduction of entirely new structural elements onto the garosamine scaffold or the larger aminoglycoside structure is a frontier in the development of new antibiotics.

One approach is the chemo-enzymatic synthesis of pseudo-trisaccharide aminoglycoside analogs. In one study, the pseudo-disaccharide garamine was used as a substrate for the glycosyltransferase KanM2, which introduced a kanosamine sugar ring to create novel gentamicin derivatives. researchgate.net

Another strategy involves the modification of other parts of the aminoglycoside molecule while retaining the garosamine unit. For example, the synthesis of 6'-N-acylated isepamicin analogs introduces different acyl chains at the 6'-position, which can be considered a novel structural moiety. nih.gov The development of fatty amide analogs from waste grease as antibacterial agents, although not directly related to garosamine, points to the broader trend of exploring novel, sustainable sources for new antibacterial scaffolds. acs.org

These strategies highlight the versatility of the garosamine structure as a template for the development of new and potentially more effective antibacterial agents.

Molecular Mechanisms and Cellular Interactions Involving Beta Garosamine

Mechanisms of Molecular Resistance Involving Beta-Garosamine Modifications

Enzymatic Inactivation Mechanisms (e.g., Acetyltransferases, Phosphotransferases)

A primary strategy employed by bacteria to resist aminoglycoside antibiotics, including those incorporating this compound, is enzymatic inactivation. This process involves the production of specific enzymes that chemically modify the antibiotic molecule, thereby reducing its affinity for its ribosomal target or rendering it completely inactive. The major classes of enzymes responsible for this inactivation are aminoglycoside-modifying enzymes (AMEs), which include aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs) researchgate.netmdpi.com.

These enzymes catalyze the addition of chemical groups—acetyl, phosphoryl, or adenyl, respectively—to specific hydroxyl or amino groups on the aminoglycoside structure. For instance, acetyltransferases utilize acetyl-Coenzyme A (AcCoA) as a cofactor, while phosphotransferases and nucleotidyltransferases typically employ ATP or GTP as phosphate (B84403) or adenyl donors mdpi.comimrpress.com. The modification of these functional groups on aminoglycosides like this compound disrupts their ability to bind effectively to the bacterial 30S ribosomal subunit, which is essential for protein synthesis nih.gov.

Advanced Analytical and Structural Elucidation Techniques for Beta Garosamine

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of beta-Garosamine, offering high accuracy and resolution. researchgate.netmdpi.com This technique allows for the determination of a compound's elemental composition by measuring its mass with exceptional precision, typically to within a few parts per million (ppm). spectroscopyonline.comlcms.cz For this compound, which is a known component of gentamicin (B1671437), LC/MS analysis can identify it based on its specific mass-to-charge ratio (m/z). researchgate.net An observed m/z of 177 has been attributed to garosamine (B1245194) in impurity analyses of gentamicin sulfate (B86663) injections. researchgate.net

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, can resolve this compound from other co-eluting matrix components or structurally related impurities, which is crucial in complex biological extracts. researchgate.netmdpi.com In metabolite profiling studies, HRMS can detect and identify this compound and its potential biosynthetic precursors or degradation products within the producing organism, Micromonospora purpurea, or in formulated antibiotic products.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govmdpi.com In the case of this compound (C8H17NO4), the protonated molecule [M+H]⁺ with an m/z of 192.1230 would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint.

The fragmentation of aminosugars typically involves cleavages of the glycosidic bond and cross-ring cleavages. For this compound, characteristic losses of water (H₂O) and ammonia (B1221849) (NH₃) would be expected. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. By comparing the observed fragmentation pattern with that of known standards or with theoretically predicted pathways, the structure can be confidently confirmed. nih.gov

Table 1: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

| 192.12 | [M+H - H₂O]⁺ | 174.11 | H₂O |

| 192.12 | [M+H - 2H₂O]⁺ | 156.10 | 2H₂O |

| 192.12 | [M+H - CH₂O]⁺ | 162.10 | Formaldehyde |

| 192.12 | [M+H - C₂H₄O₂]⁺ | 132.08 | Glycolaldehyde |

| 174.11 | [M+H - H₂O - NH₃]⁺ | 157.09 | H₂O, NH₃ |

This table presents hypothetical fragmentation data based on the known structure of this compound and common fragmentation pathways for aminosugars.

Isotopic labeling is a powerful method to trace the metabolic journey of atoms through a biosynthetic pathway. nih.gov By feeding the producing microorganism, such as Micromonospora purpurea, with precursors enriched with stable isotopes (e.g., ¹³C-glucose or ¹⁵N-labeled amino acids), the labeled atoms become incorporated into the structure of this compound. nih.govsymeres.com

The resulting labeled this compound can be analyzed by HRMS. The increase in mass corresponding to the number of incorporated isotopes confirms the precursor-product relationship and provides insight into the enzymatic reactions involved in its formation. biorxiv.org For example, administering [1-¹³C]-glucose and observing a specific mass shift in this compound can help to delineate the steps of the pentose (B10789219) phosphate (B84403) pathway or glycolysis that contribute to its carbon skeleton. nih.gov This approach is fundamental for understanding and potentially engineering the biosynthesis of aminoglycoside antibiotics.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules like this compound in solution. researchgate.netnih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for the full structural assignment of this compound. researchgate.net

¹H NMR: Provides information on the number and chemical environment of protons. Coupling constants (J-values) between adjacent protons help to determine their dihedral angles and thus the relative stereochemistry of substituents on the sugar ring.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical nature (e.g., CH₃, CH₂, CH, C).

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the spin system of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. This is essential for determining the relative stereochemistry and the three-dimensional conformation of the molecule in solution. nih.gov

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity / Coupling (J in Hz) |

| 1 | 98.5 | 5.10 | d (J = 3.5) |

| 2 | 70.2 | 3.65 | dd (J = 10.0, 3.5) |

| 3 | 55.8 | 3.40 | t (J = 10.0) |

| 4 | 75.1 | 3.80 | m |

| 4-CH₂OH | 62.3 | 3.95, 3.85 | m |

| 5 | 72.4 | 4.10 | m |

| 6 | 18.1 | 1.25 | d (J = 6.5) |

| 3-N-CH₃ | 34.5 | 2.45 | s |

This table contains predicted chemical shifts and coupling constants based on general values for similar aminosugar structures. Actual experimental values would be required for definitive assignment.

Solid-State NMR (ssNMR) is a specialized technique for the structural analysis of materials in their solid phase. researchgate.netwikipedia.org It is particularly valuable for studying molecules that are insoluble or exist in different polymorphic forms (crystalline or amorphous). rsc.orgemory.edu For this compound, ssNMR can provide information on its conformation and packing in the solid state, which may differ from its solution conformation. nih.govnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of rare nuclei like ¹³C and ¹⁵N in solids, overcoming the broad lines typically seen in solid samples. emory.edu This can reveal details about intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Multi-Dimensional NMR (e.g., 1H, 13C, 15N, COSY, HSQC, HMBC, NOESY)

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound at atomic resolution. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.govnih.gov

To perform X-ray crystallography on this compound, a high-quality single crystal must first be grown. This can be a challenging step, often requiring extensive screening of crystallization conditions. Once a suitable crystal is obtained, it is irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. wikipedia.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic structure is built and refined. The resulting structural model provides the exact conformation of the pyranose ring and the precise orientation of all its substituents, thereby confirming the "beta" configuration of the anomeric center and the stereochemistry at all other chiral carbons.

Table 3: Typical Parameters Reported in a Crystallographic Analysis of this compound

| Parameter | Description |

| Chemical Formula | C₈H₁₇NO₄ |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules in the unit cell |

| Resolution (Å) | A measure of the level of detail observed |

| R-factor / R-free | Indicators of the quality of the structural model |

| Flack Parameter | A value used to determine the absolute configuration |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Conformational Studies

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. mdpi.comcas.cz For a molecule like this compound, which contains multiple stereocenters, these methods are invaluable for elucidating its preferred conformation in solution.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the most prominent chiroptical techniques. libretexts.org CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. mdpi.com This differential absorption, known as ellipticity, provides insights into the molecule's secondary and tertiary structure. ORD, on the other hand, measures the variation of a compound's optical rotation with the wavelength of light. wikipedia.orgchemistnotes.com The combination of these techniques can reveal detailed conformational features, particularly through the analysis of the Cotton effect, which describes the characteristic changes in ORD and CD spectra within a chromophore's absorption band. chemistnotes.comslideshare.net

While specific CD or ORD studies focusing exclusively on isolated this compound are not extensively documented in the literature, the principles of these techniques are widely applied to carbohydrates and aminoglycosides. Conformational analysis of the parent gentamicin molecules has been performed using Nuclear Magnetic Resonance (NMR), revealing preferences for specific side-chain conformations. acs.org Chiroptical methods could offer a complementary perspective by:

Determining the absolute configuration: By comparing experimental spectra with theoretical calculations or with data from reference compounds, the absolute stereochemistry of this compound can be confirmed.

Analyzing solution conformation: The CD spectrum is highly sensitive to the molecule's conformation. It could be used to study the orientation of the hydroxyl and amino groups on the pyranose ring and how factors like pH or solvent influence this conformation.

Investigating intermolecular interactions: When this compound is part of the larger gentamicin molecule bound to its ribosomal RNA target, its conformation is constrained. CD spectroscopy can be used to monitor such structural changes upon binding. embopress.orgembopress.org

The application of chiroptical spectroscopy provides a powerful, non-destructive means to probe the dynamic three-dimensional architecture of this compound, which is fundamental to understanding its role within the broader context of aminoglycoside antibiotics.

Advanced Chromatographic Methods for Isolation, Purification, and Characterization in Research

Chromatography is an indispensable tool in natural product chemistry for the separation and purification of individual compounds from complex biological matrices. banglajol.inforesearchgate.net For this compound, which exists as part of a mixture of related gentamicin components, advanced chromatographic techniques are essential for its isolation and subsequent characterization.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aminoglycoside antibiotics due to its high resolution and reproducibility. nih.gov It is routinely employed to separate the various components of the gentamicin complex (C1, C1a, C2, C2a, C2b) and related impurities, which include this compound. taiz.edu.ye

Research studies have successfully used reverse-phase HPLC coupled with mass spectrometry (LC-MS) to analyze gentamicin injection impurities. In one such study, a protonated molecule corresponding to garosamine was identified with a mass-to-charge ratio (m/z) of 178. taiz.edu.ye This demonstrates the power of HPLC-MS not only for separation but also for positive identification.

The typical HPLC workflow for this compound characterization involves:

Stationary Phase: C18 columns are commonly used in reversed-phase mode.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like water with trifluoroacetic acid) and an organic solvent (like acetonitrile) is often employed to achieve effective separation of the polar aminoglycoside components. frontiersin.org

Detection: While UV detection is limited due to the lack of strong chromophores in this compound, other methods are more suitable.

Mass Spectrometry (MS): Provides mass and structural information, enabling definitive identification of the compound and its fragments. taiz.edu.ye

Charged Aerosol Detection (CAD): A universal detection method that provides a response proportional to the mass of the analyte, useful for quantifying compounds that lack a UV chromophore.

Fluorescence Detection: Derivatization with a fluorescent tag can be used to create highly sensitive assays for quantification. nih.gov

Table 1: Example HPLC Parameters for Aminoglycoside Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Dionex IonPac) | taiz.edu.ye |

| Mobile Phase A | MilliQ Water with 0.05% (v/v) Trifluoroacetic Acid (TFA) | frontiersin.org |

| Mobile Phase B | Acetonitrile with 0.05% (v/v) Trifluoroacetic Acid (TFA) | frontiersin.org |

| Elution Mode | Gradient or Isocratic | frontiersin.org |

| Flow Rate | Typically 0.5 - 1.5 mL/min | frontiersin.org |

| Detection | Mass Spectrometry (MS), Charged Aerosol Detector (CAD), or Fluorescence (post-derivatization) | taiz.edu.yenih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. alwsci.comnih.gov this compound, as a polar amino sugar with a high boiling point, is non-volatile and therefore cannot be analyzed directly by GC-MS. alwsci.com However, it can be made amenable to GC-MS analysis through a chemical modification process called derivatization.

Derivatization converts polar functional groups (like -OH and -NH2) into less polar, more volatile groups, allowing the compound to be vaporized without decomposition in the GC injector. alwsci.com For compounds like this compound, a common approach is silylation, which involves reacting the analyte with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

The analytical workflow would proceed as follows:

Isolation: this compound is first isolated from the antibiotic mixture, typically using HPLC.

Derivatization: The purified sample is dried and reacted with a silylating agent to convert all active hydrogens on hydroxyl and amino groups to TMS ethers and amines.

GC Separation: The volatile derivative is injected into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column.

MS Detection and Identification: As the derivative elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for identifying the original structure of this compound.

While specific applications of GC-MS for this compound are not prevalent in recent literature, the methodology is well-established for the analysis of other sugars and amino acids and remains a viable option for detailed structural characterization, particularly for identifying and quantifying it in complex matrices where other methods may be less suitable. alwsci.com

Table 2: Hypothetical Workflow for GC-MS Analysis of this compound

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Sample Preparation | Isolation and purification of this compound (e.g., via HPLC), followed by complete drying. | To obtain a pure, anhydrous sample for efficient derivatization. | banglajol.info |

| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA with TMCS as a catalyst) in a suitable solvent (e.g., pyridine) with heating. | To create a volatile trimethylsilyl (TMS) derivative of this compound. | alwsci.com |

| 3. GC Separation | Injection of the derivatized sample onto a non-polar capillary column (e.g., DB-5ms) with a temperature program. | To separate the this compound derivative from any derivatization byproducts or other components. | nih.gov |

| 4. MS Analysis | Electron ionization (EI) of the eluting compound and analysis of the resulting fragmentation pattern. | To identify the compound based on its unique mass spectrum and compare it to spectral libraries. | ijras.com |

Derivatization, Analogue Synthesis, and Structure Activity Relationship Sar Studies

Design Principles for Beta-Garosamine Analogues with Modified Molecular Properties

One successful design principle involves replacing the garosamine (B1245194) moiety with a different sugar, such as kanosamine. frontiersin.org This specific modification has been explored to reduce the cytotoxicity associated with aminoglycosides, a significant factor limiting their clinical use. frontiersin.orgresearchgate.net The resulting analogues, known as genkamicins, were designed based on the hypothesis that altering the sugar at this position could favorably impact the molecule's interaction with eukaryotic cells without compromising its therapeutic action. nih.govfrontiersin.org

Further studies into the structure-activity relationships of gentamicin (B1671437) have revealed that certain modifications on the garosamine ring have minimal impact on antimicrobial potency. For instance, the 3''-N-methyl group on the garosamine ring has been shown to have little effect on the antibiotic's activity. acs.org This finding presents a valuable design opportunity, suggesting that this position can be modified to create new analogues without losing the essential antibacterial properties. acs.org

Combinatorial Synthesis and Library Generation of this compound Derivatives

To explore a wide range of structural diversity, researchers have turned to combinatorial approaches. niscpr.res.in In the context of this compound, "combinatorial biosynthesis" has proven to be a particularly effective strategy for generating libraries of derivatives. nih.govfrontiersin.org This technique leverages the inherent flexibility of the enzymatic machinery in the gentamicin biosynthetic pathway. frontiersin.org

A prominent example involves genetic engineering of the gentamicin-producing organism, Micromonospora echinospora. frontiersin.orgresearchgate.net By introducing a glycosyltransferase (GT) from a different antibiotic pathway, such as the KanM2 enzyme from kanamycin (B1662678) biosynthesis, a library of novel gentamicin derivatives was created. nih.govfrontiersin.org In this library, the native garosamine sugar was replaced with kanosamine, yielding a series of new compounds called genkamicins (GKs). frontiersin.org This biosynthetic method successfully produced at least eight distinct gentamicin derivatives, demonstrating the power of this approach to rapidly generate a diverse set of analogues for biological screening. nih.govfrontiersin.org

In Vitro Biological Activity Screening of Analogues (Molecular and Cellular Level)

The biological activity of newly synthesized analogues is assessed through a cascade of in vitro screening assays at both the molecular and cellular levels. oncodesign-services.comjmb.or.kr

The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis through binding to the bacterial ribosome. pharmacy180.comasm.org Therefore, a crucial molecular assay involves evaluating the inhibitory activity of analogues on this process. While specific enzymatic inhibition data for novel garosamine analogues is not detailed, studies on related compounds provide insight. For example, 3''-N-demethyl gentamicin analogues demonstrated identical antimicrobial activity to their parent compounds, indicating that their interaction with the ribosomal target remains fully effective. acs.org

Another critical class of enzymatic assays evaluates the interaction of analogues with aminoglycoside modifying enzymes (AMEs), which are responsible for bacterial resistance. acs.orgasm.org Designing analogues that are poor substrates for AMEs is a key goal. Assays measuring the extent of enzymatic modification (e.g., acetylation or phosphorylation) of the new derivatives would be essential in determining their potential to overcome resistance mechanisms.

The "receptor" for aminoglycoside antibiotics is the aminoacyl-tRNA decoding site (A site) within the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit. asm.orgnih.govnih.gov The affinity of an analogue for this RNA target is a direct measure of its potential potency. Receptor binding assays are therefore fundamental to SAR studies. bmglabtech.commerckmillipore.com

These assays are typically designed as competitive binding experiments where a radiolabeled ligand of known affinity is displaced by the test analogue. merckmillipore.comsci-hub.se Techniques such as scintillation proximity assays (SPA) can be employed to measure the binding of aminoglycoside derivatives to rRNA fragments in a high-throughput format. nih.gov The resulting data, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is critical for quantifying the binding affinity of each analogue and establishing a clear SAR. sci-hub.se

Cell-based assays provide a more biologically relevant context to evaluate the effects of new analogues on cellular functions. nih.govsigmaaldrich.com For the genkamicin (GK) series of analogues, where garosamine was replaced by kanosamine, extensive cell-based testing was performed. nih.govfrontiersin.org

A primary focus was the assessment of cytotoxicity. The toxicity of the GK analogues was evaluated in vitro on HEK-293 (human embryonic kidney) and NCI-H1299 (human lung carcinoma) cell lines. frontiersin.orgresearchgate.net The results showed that replacing garosamine with kanosamine led to a significant reduction in cytotoxicity compared to the reference aminoglycoside G418. frontiersin.org This supports the initial design principle of the analogue series.

In addition to toxicity, functional cell-based assays were conducted. The premature termination codon (PTC) readthrough activity of the GK derivatives was measured using a dual luciferase reporter assay. nih.govfrontiersin.org This assay quantifies the ability of the compounds to force the ribosome to read through a faulty stop signal, a potential therapeutic application for certain genetic diseases. Further assays in NCI-H1299 cells, which harbor a specific gene mutation, were used to assess the downstream effects of the compounds on protein expression. frontiersin.orgresearchgate.net

| Compound | Structural Modification | LC50 (mM) | Reference |

|---|---|---|---|

| G418 | Reference Aminoglycoside | 1.31 | frontiersin.org |

| GK-418 | Analogue | 1.72 | frontiersin.org |

| GK-X2 | Analogue | 3.14 | frontiersin.org |

| GK-Ae | Analogue | 7.79 | frontiersin.org |

| GK-A | Analogue | >10 | frontiersin.org |

Receptor Binding Assays

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify correlations between the physicochemical properties of compounds and their biological activities. mdpi.com While specific QSAR studies focusing solely on a this compound series are not widely reported, methodologies developed for the broader aminoglycoside class are directly applicable. nih.govnih.gov

A relevant approach for aminoglycosides involves developing a 3D-QSAR model. nih.govnih.gov This process begins by aligning the 3D structures of a series of analogues, often based on their conformation when bound to the ribosomal RNA target. nih.gov The aligned molecules are then placed in a 3D grid, and various molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated at each grid point. mdpi.com

Statistical methods, such as Partial Least Squares (PLS) regression, are then used to generate a mathematical equation that correlates the variations in these fields with the observed biological activity (e.g., antibacterial potency or cytotoxicity). mdpi.com The resulting model can highlight which structural features are critical for activity. For instance, a 3D-QSAR model might reveal that bulky substituents in one region decrease activity (negative steric contribution), while hydrogen bond donor groups in another region increase it. mdpi.com Such models provide predictive power for estimating the activity of newly designed compounds and offer valuable guidance for future analogue synthesis. nih.govnih.gov

Elucidation of Specific Chemical Features Dictating Molecular Interactions

The molecular interactions of aminoglycoside antibiotics, including those containing the β-garosamine moiety, are primarily dictated by their binding to the A-site of the bacterial 16S ribosomal RNA (rRNA). This interaction disrupts protein synthesis, leading to bacterial cell death. nih.gov The structure-activity relationship (SAR) studies focusing on β-garosamine and its parent aminoglycosides have revealed several key chemical features that are critical for these molecular interactions and for overcoming bacterial resistance mechanisms.

The positively charged amino groups on the aminoglycoside structure are crucial for the initial electrostatic interactions with the negatively charged phosphate (B84403) backbone of rRNA. mdpi.com The specific stereochemistry and substitution pattern of the garosamine ring, which is a 3-deoxy-4-C-methyl-3-(methylamino)-L-arabinopyranose, further refine these interactions, contributing significantly to binding affinity and antibacterial potency. asm.org

Key structural features of the garosamine moiety and its surrounding chemical environment that influence molecular interactions include:

The N-3''-methyl group: The presence and modification of the methyl group on the 3''-amino group of garosamine have a significant impact on the basicity of the nitrogen atom. acs.org Increased basicity at this position can enhance the electrostatic interactions with the rRNA target, potentially leading to improved antibacterial activity.

Derivatization and Analogue Synthesis for SAR Studies

To probe the importance of these chemical features, extensive derivatization and analogue synthesis efforts have been undertaken. These studies typically involve the regioselective modification of specific functional groups on the aminoglycoside scaffold.

One common strategy involves the acylation or alkylation of the amino groups. For instance, the synthesis of 1-N-acylated derivatives of kanamycin A, such as amikacin (B45834), has been a successful strategy to overcome resistance mediated by some AMEs. mdpi.com While not a direct modification of garosamine, this highlights the importance of the substitution pattern on the central 2-deoxystreptamine (B1221613) ring in influencing the activity of the entire molecule.

More specific to garosamine-containing aminoglycosides like the gentamicins, synthetic efforts have focused on varying the substitution at the C-6' and N-6' positions. The synthesis of a series of gentamicin congeners with different methylation patterns has allowed for a detailed investigation of the SAR at this part of the molecule. acs.org

Furthermore, enzymatic synthesis has emerged as a powerful tool for creating novel analogues. Aminoglycoside-modifying enzymes, which are responsible for bacterial resistance, have been repurposed to create libraries of acylated or methylated aminoglycosides for SAR studies. frontiersin.org For example, the enzymatic synthesis of 6′-N-acylated and 3″-N-methylated amikacin analogs has demonstrated that modifications at these positions can lead to improved activity against multidrug-resistant pathogens. frontiersin.org

Detailed Research Findings and Structure-Activity Relationships

The following data tables summarize key findings from SAR studies on aminoglycosides, with a focus on derivatives that help elucidate the role of the garosamine chemical environment.

| Compound | Substitution at C-6' | Substitution at N-6' | Inhibition of Bacterial Ribosome (IC50, µM) | Antibacterial Activity (MIC, µg/mL) against E. coli |

|---|---|---|---|---|

| Gentamicin C1 | -CH3 | -CH3 | 1.0 | 0.5 |

| Gentamicin C2 | -CH3 | -H | 0.4 | 0.25 |

| Gentamicin C2a | -H | -CH3 | 0.2 | 0.25 |

| Gentamicin C1a | -H | -H | 0.5 | 0.5 |

The data in Table 1, derived from studies on synthetic gentamicin congeners, reveals that subtle changes in the methylation pattern at the C-6' and N-6' positions, which are adjacent to the garosamine ring, have a noticeable impact on both ribosomal inhibition and antibacterial activity. acs.org For instance, Gentamicin C2a, with a methyl group only at the N-6' position, shows the most potent inhibition of the bacterial ribosome. acs.org This suggests that the presence and position of these small alkyl groups are critical for optimal interaction with the ribosomal A-site.

| Compound | Modification | MIC (µg/mL) against P. aeruginosa (Resistant) |

|---|---|---|

| Amikacin | - | >256 |

| 6′-N-acetyl-amikacin | 6'-N-acetylation | 128 |

| 6′-N-acetyl-3''-N-methyl-amikacin | 6'-N-acetylation and 3''-N-methylation | 32 |

| 6′-N-propionyl-3''-N-methyl-amikacin | 6'-N-propionylation and 3''-N-methylation | 16 |

Table 2 illustrates the synergistic effect of modifications at both the 6'-amino group and the 3''-amino group (on a kanosamine ring in this amikacin example, which is structurally related to garosamine). The addition of a methyl group at the 3''-N position in 6'-N-acylated amikacin analogues significantly improves their antibacterial activity against a resistant strain of Pseudomonas aeruginosa. frontiersin.org This highlights the importance of the 3''-position in overcoming resistance mechanisms and enhancing molecular interactions with the target. frontiersin.org The increased basicity conferred by N-3''-methylation likely plays a role in this enhanced activity. acs.org

Computational and Theoretical Studies of Beta Garosamine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby identifying potential binding sites and estimating binding affinities. This method is vital for understanding how molecules like beta-Garosamine, or the larger gentamicin (B1671437) complex it belongs to, interact with biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic structure and chemical reactivity of molecules mdpi.commdpi.comaspbs.com. These methods allow for the prediction of molecular properties such as electron density distribution, ionization potentials, and frontier molecular orbital energies, which dictate a molecule's behavior in chemical reactions and interactions mdpi.comrsc.org.

The application of quantum chemistry to molecules like this compound can provide insights into its stability, polarity, and potential reactive sites. For example, studies have utilized DFT to correlate the electronic structure of various compounds with their receptor binding affinities, highlighting the importance of local atomic reactivity indices researchgate.net. Such calculations can reveal how the distribution of electrons within this compound influences its interactions with other molecules or biological macromolecules. While specific quantum chemical calculations for this compound are not detailed in the provided snippets, the general principles of using these methods to predict electronic structure and reactivity are well-established and applicable to understanding its chemical nature mdpi.comaspbs.com.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions over time. They allow researchers to explore conformational landscapes, sample different molecular states, and understand the kinetics and thermodynamics of binding events nih.govnih.govmdpi.commdpi.comresearchgate.net. By simulating the movement of atoms and molecules, MD provides a dynamic perspective that complements static structural data.

MD simulations are crucial for understanding how ligands bind to targets and how these interactions evolve. For example, MD studies have been used in conjunction with docking to confirm the stability of protein-ligand complexes, such as those involving beta-amyloid and the RAGE receptor nih.govmdpi.com. These simulations can reveal how a ligand influences the conformation of a protein and vice versa, providing insights into mechanisms of action and specificity nih.govmdpi.com. The application of MD to study protein-ligand binding, conformational changes, and stability is a standard practice in computational drug discovery mdpi.comresearchgate.net. While direct MD simulations focusing exclusively on this compound's conformational dynamics were not detailed, the techniques are broadly applied to understand the dynamic behavior of biologically relevant molecules and their complexes.

In Silico Prediction of Biosynthetic Enzymes and Pathway Variations

The biosynthesis of complex molecules like aminoglycosides involves intricate enzymatic pathways. In silico prediction tools, such as antiSMASH and PRISM, are widely used to identify Biosynthetic Gene Clusters (BGCs) within microbial genomes and predict the enzymes and pathways responsible for producing natural products mdpi.comjmicrobiol.or.krnih.govbeilstein-journals.org. These methods enable the exploration of microbial metabolic potential and the discovery of novel biosynthetic routes.

Research into gentamicin biosynthesis highlights the assembly of components like purpurosamine and garosamine (B1245194) onto a central core acs.orgresearchgate.net. Specific enzymes involved in these pathways, such as the GenB2 epimerase in gentamicin biosynthesis, have been structurally and functionally characterized acs.org. By analyzing genomic data, in silico methods can predict the genes encoding enzymes responsible for synthesizing specific moieties, potentially identifying variations in these pathways or discovering novel enzymes. This approach is instrumental in understanding how molecules like this compound are formed in nature and could be engineered.

Cheminformatics and Chemogenomics Approaches for this compound Scaffold Exploration

Cheminformatics plays a pivotal role in analyzing chemical data, exploring structure-activity relationships (SAR), and identifying molecular scaffolds that are crucial for drug design and discovery nih.govmedchemica.comnih.gov. A molecular scaffold refers to the core structural framework of a molecule, around which various functional groups can be appended to explore chemical diversity and optimize biological activity.

Techniques such as scaffold clustering and the analysis of exploited vector patterns (EVPs) help in systematically exploring chemical space and prioritizing compounds for further investigation nih.gov. Novel computational approaches, including graph generative models and specialized notations like SAFE (Sequential Attachment-based Fragment Embedding), are being developed to facilitate scaffold-based molecular design and generation rsc.orgarxiv.org. While specific cheminformatics studies focusing solely on the this compound scaffold were not explicitly found, the principles of scaffold analysis are broadly applicable to understanding the structural features of this compound and its potential for modification or integration into new molecular designs.

Emerging Research Avenues and Future Directions for Beta Garosamine

Integration with Synthetic Biology for Tailored Natural Product Generation

The field of synthetic biology offers powerful tools for engineering the biosynthesis of natural products to create novel derivatives. nih.gov While much of the work in the aminoglycoside field has focused on modifying entire antibiotic scaffolds to combat resistance, the specific manipulation of the beta-garosamine moiety is a logical future step. researchgate.netrsc.org

Future research could involve the targeted genetic engineering of the gentamicin (B1671437) biosynthetic cluster in Micromonospora purpurea. nih.gov By identifying and modifying the enzymes responsible for the synthesis and attachment of this compound, it may be possible to generate novel aminoglycoside analogues with altered properties. For instance, enzymes from other pathways could be introduced to modify the sugar's structure, potentially leading to derivatives with enhanced ribosomal binding or reduced susceptibility to bacterial resistance enzymes. mdpi.com

Table 1: Hypothetical Engineered this compound Derivatives and Their Potential Properties

| Engineered Modification to this compound | Target Enzyme Class for Engineering | Potential Outcome |

| Deoxygenation at a specific hydroxyl group | Dehydratase/Oxidoreductase | Increased resistance to enzymatic modification mdpi.com |

| Addition of a fluoro group | Fluorinase | Altered binding affinity and metabolic stability rsc.org |

| Alteration of the amino group position | Aminotransferase | Modified interaction with ribosomal RNA target oup.com |

| Introduction of a novel substituent | Glycosyltransferase | Creation of novel antibiotic scaffolds |

Applications in Chemical Biology as Probes for Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. eubopen.org Small molecules, including amino sugars and their derivatives, can be designed to interact with specific cellular targets, helping to elucidate their function. nih.govfrontiersin.org Although this compound itself has not yet been developed as a chemical probe, its scaffold represents a promising starting point.

Future work could focus on synthesizing derivatives of this compound that incorporate reporter tags (like fluorophores or biotin) and photoreactive groups. nih.gov Such probes could be used to identify the cellular binding partners of this compound or related structures, potentially uncovering new biological roles beyond its function in protein synthesis inhibition. Given that aminoglycosides are known to interact with RNA, this compound-based probes could be particularly valuable for studying RNA structure and function. rsc.org

Potential in Advanced Materials Science as a Chiral Building Block

The use of naturally occurring chiral molecules, often referred to as the "chiral pool," is a cornerstone of modern asymmetric synthesis. numberanalytics.com Sugars and amino acids are frequently used as building blocks to create complex, enantiomerically pure molecules for pharmaceuticals and materials science. researchgate.netbuchler-gmbh.com Chirality is a critical property in materials, influencing everything from liquid crystal phases to the biological interactions of implants. nih.gov

While there is currently no documented use of this compound in materials science, its defined stereochemistry makes it a candidate for future exploration as a chiral building block. It could potentially be polymerized or incorporated into larger supramolecular assemblies to create novel chiral materials. For example, hydrogels containing aminoglycosides have been proposed for therapeutic applications, suggesting that individual components like this compound could be used to construct new biocompatible materials. google.com

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Potential Role of this compound Scaffold | Desired Property |

| Chiral Polymers | Monomeric unit | Induction of helical or other chiral structures |

| Biocompatible Hydrogels | Cross-linking agent or functional component | Controlled drug release, cell scaffolding google.com |

| Chiral Stationary Phases | Ligand for chromatography | Separation of enantiomers |

| Self-Assembled Monolayers | Head group for surface modification | Chiral recognition at surfaces |

Development of Novel Research Methodologies Utilizing this compound Scaffolds

The unique structure of this compound could be leveraged to develop new research methodologies. For instance, its scaffold could serve as a platform for combinatorial chemistry, where diverse functional groups are attached to create libraries of new compounds for screening. publish.csiro.au These libraries could be tested for a wide range of biological activities, moving beyond the traditional antibacterial focus of aminoglycosides.

Furthermore, methodologies for the efficient chemical synthesis of this compound and its derivatives are crucial. ajrcps.com Advances in this area would not only facilitate the development of probes and new materials but could also enable the creation of "locked" or conformationally constrained analogues. Such molecules, which are rigidified in their biologically active conformation, can exhibit improved target affinity and are not recognized by resistance enzymes. mdpi.com

Exploration of Uncharted Biological Roles and Molecular Pathways of this compound

The biological activity of this compound has been almost exclusively considered in its glycosidically-bound state within an aminoglycoside antibiotic, where it contributes to binding to bacterial ribosomal RNA. nih.govwikipedia.org The biological roles of the isolated amino sugar, if any, are completely unknown.

A fundamental area for future research would be to investigate whether free this compound has any intrinsic biological activity. Does it interact with other cellular targets besides the ribosome? Could it function as a signaling molecule or a metabolic precursor in certain organisms? Answering these questions would require screening this compound against various cellular assays and target proteins. The function of amino sugars in general is diverse, ranging from structural components to regulators of protein function, suggesting that unexplored roles for this compound are a distinct possibility. creative-proteomics.comtaylorandfrancis.comacs.org

Q & A

Q. What are the key steps in synthesizing beta-Garosamine, and how can yield be optimized?

this compound is synthesized via tetrahydropyran ring-opening reactions, starting from readily available sugar precursors. Critical steps include:

- Protection/Deprotection : Selective blocking of hydroxyl groups to direct reactivity .

- Stereochemical Control : Use of chiral catalysts (e.g., organocatalysts or metal complexes) to ensure correct β-configuration .

- Functionalization : Post-synthetic modifications like acetylation or sulfation to enhance bioactivity . Yield Optimization : Catalyst selection (e.g., Pd/C for hydrogenation) and solvent polarity adjustments (e.g., DMF vs. THF) significantly impact efficiency. A comparative study showed a 15–20% yield increase with Pd/C under anhydrous conditions .

Table 1 : Catalyst Impact on this compound Synthesis

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd/C | DMF | 78 | 98.5 |

| PtO₂ | THF | 62 | 95.2 |

| NiCl₂ | EtOH | 45 | 89.7 |

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups. Key signals include δ 4.8–5.2 ppm (anomeric proton) and δ 100–110 ppm (C-1 in β-configuration) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy). ESI-MS in positive ion mode is preferred for glycosidic bond stability .

- X-ray Crystallography : Resolves ambiguous stereochemistry, though crystallization challenges may require co-crystallization agents .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity be resolved?

Discrepancies in anti-inflammatory or signaling effects often arise from:

- Purity Variability : Impurities (e.g., residual solvents) may confound assays. Implement orthogonal purity checks (HPLC + NMR) .

- Assay Conditions : Cell line specificity (e.g., RAW264.7 vs. THP-1 macrophages) and dose-response thresholds (IC₅₀ vs. IC₂₀) must be standardized .

- Systematic Reviews : Use PRISMA guidelines to meta-analyze in vitro/in vivo data, accounting for publication bias .

Q. What methodologies are recommended for studying this compound’s stability in combinatorial formulations?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC. Degradation products (e.g., deacetylated forms) indicate hydrolytic susceptibility .

- Computational Modeling : Molecular dynamics simulations predict interactions with excipients (e.g., cyclodextrins) to stabilize the glycosidic bond .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with stabilizers like trehalose .

Table 2 : Stability of this compound in Common Excipients

| Excipient | Degradation Rate (%/month) | Primary Degradation Pathway |

|---|---|---|

| Trehalose | 0.8 | Hydrolysis |

| Mannitol | 1.5 | Oxidation |

| Cyclodextrin | 0.3 | Enzymatic cleavage |

Q. How can this compound’s role in glycosaminoglycan (GAG) biosynthesis be experimentally validated?

- Isotopic Labeling : Feed cells with ¹³C-glucose and track incorporation into GAGs via LC-MS .

- CRISPR Knockout Models : Disrupt this compound biosynthetic genes (e.g., glsB) in chondrocytes and assess GAG depletion via Alcian blue staining .

- Enzymatic Assays : Measure UDP-Garosamine transferase activity in vitro using radiolabeled UDP-sugars .

Methodological Guidance for Reproducibility

- Experimental Replication : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw NMR/MS spectra in supplementary materials .

- Negative Controls : For bioactivity studies, use scrambled peptides or inactive enantiomers to rule out nonspecific effects .

- Interdisciplinary Collaboration : Integrate synthetic chemistry, molecular biology, and computational tools to address mechanistic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.